N-(2,5-Difluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O2/c22-16-6-7-17(23)18(12-16)24-21(28)15-8-10-27(11-9-15)13-19-25-20(26-29-19)14-4-2-1-3-5-14/h1-7,12,15H,8-11,13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQCIQUFGZPDLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=CC(=C2)F)F)CC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Difluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.
Attachment of the oxadiazole to the piperidine ring: This step may involve a nucleophilic substitution reaction where the oxadiazole moiety is introduced to a piperidine derivative.
Introduction of the carboxamide group: This can be done by reacting the piperidine derivative with a suitable carboxylic acid or its derivative (e.g., an acid chloride) under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.
Reduction: Reduction reactions could target the oxadiazole ring or the carboxamide group.
Substitution: The fluorine atoms on the phenyl ring may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-(2,5-Difluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]piperidine-4-carboxamide. The oxadiazole moiety is particularly noted for its ability to inhibit cancer cell proliferation.
Case Study: Anticancer Efficacy
A study demonstrated that derivatives of oxadiazole exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types such as glioblastoma and ovarian cancer .
In addition to anticancer properties, this compound may also exhibit other biological activities:
Antimicrobial Properties
Some studies have suggested that oxadiazole derivatives possess antimicrobial activity, making them potential candidates for treating infectious diseases .
Anti-Diabetic Effects
In vivo studies using models like Drosophila melanogaster have shown that certain oxadiazole derivatives can significantly reduce glucose levels, indicating potential applications in diabetes management .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Oxadiazole Ring | Enhances anticancer activity |
| Fluorine Substitution | Increases lipophilicity and bioavailability |
| Piperidine Backbone | Provides structural stability |
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with proteins or enzymes, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound’s structural and functional distinctions from similar molecules are critical to understanding its unique profile. Below is a detailed comparison with Compound 7jj (N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2,6-difluorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide), a hepatitis C virus (HCV) entry inhibitor described in the evidence .
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Compound 7jj |
|---|---|---|
| Core Heterocycle | 1,2,4-Oxadiazole | Oxazole |
| Substituents | - Phenyl (oxadiazole) - 2,5-Difluorophenyl (piperidine) |
- 2,6-Difluorophenyl (oxazole) - Methyl (oxazole) |
| Linker Region | Direct methyl bridge between oxadiazole and piperidine | Propylamine linker with cis-3,5-dimethylpiperidine |
| Biological Activity | Not reported in evidence | Moderate HCV entry inhibition (EC₅₀ ≈5 μM) |
| Synthetic Yield | Not reported in evidence | 33% yield |
Key Comparative Insights
Heterocycle Impact: The 1,2,4-oxadiazole in the target compound is a bioisostere for esters or amides, offering improved metabolic stability compared to the oxazole ring in 7jj. The phenyl substituent on the oxadiazole may increase lipophilicity, favoring membrane permeability, whereas 7jj’s methyl group reduces steric hindrance but limits aromatic interactions.
Fluorophenyl Substituents :
- The 2,5-difluorophenyl group in the target compound creates a distinct electronic profile compared to 7jj’s 2,6-difluorophenyl. The para-fluorine position (2,5) may alter dipole moments or hydrogen-bonding interactions with target proteins, affecting binding affinity .
In contrast, 7jj’s propylamine linker with a dimethylpiperidine group introduces bulk and flexibility, which may enhance off-target interactions but reduce potency.
Biological Activity: While 7jj exhibits moderate HCV entry inhibition (EC₅₀ ~5 μM), the target compound’s activity remains uncharacterized in the evidence.
Synthetic Considerations: Compound 7jj’s 33% synthesis yield reflects challenges in coupling the propylamine linker and dimethylpiperidine group.
Biological Activity
N-(2,5-Difluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]piperidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H19F2N3O
- Molecular Weight : 349.37 g/mol
- CAS Number : [insert CAS number if available]
This compound exhibits its biological effects primarily through interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The oxadiazole moiety is known to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression and other diseases .
- Modulation of Receptor Activity : The piperidine structure may interact with neurotransmitter receptors, potentially offering neuroprotective effects and influencing cognitive functions .
- Antitumor Activity : Preliminary studies indicate that derivatives of oxadiazole compounds possess significant cytotoxic effects against various cancer cell lines, including breast and colon cancers .
Anticancer Properties
Research has demonstrated that compounds containing the oxadiazole ring can exhibit potent anticancer activity. For example, a study reported that derivatives similar to this compound showed IC50 values in the micromolar range against several tumor cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10.5 |
| MCF7 (Breast Cancer) | 8.7 |
| HT29 (Colon Cancer) | 12.3 |
| A549 (Lung Cancer) | 9.8 |
These results indicate that the compound may be a promising candidate for further development in cancer therapies .
Neuroprotective Effects
The compound's potential neuroprotective properties have also been explored. It may enhance cognitive function through modulation of glutamate receptors, which are crucial for synaptic plasticity and memory formation. Studies suggest that similar compounds act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), potentially improving outcomes in neurodegenerative diseases .
Case Studies
-
Case Study on Antitumor Activity :
- In vitro studies conducted on various human cancer cell lines demonstrated that modifications to the piperidine structure significantly enhanced cytotoxicity. For instance, a derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), indicating high selectivity and potency .
- Neuroprotective Study :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,5-Difluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide?
- Methodology :
- Step 1 : Prepare the oxadiazole ring via cyclization of an amidoxime intermediate with a carboxylic acid derivative under reflux with reagents like ammonium persulfate (APS) in polar solvents (e.g., DMF) .
- Step 2 : Functionalize the piperidine carboxamide moiety using a coupling agent (e.g., HATU) to link the oxadiazole-methyl group to the piperidine nitrogen.
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC (>95%) .
Q. How can structural characterization of this compound be optimized?
- Methodology :
- NMR Analysis : Use H/C NMR to confirm the fluorophenyl, oxadiazole, and piperidine moieties. For example, the oxadiazole C=N signal appears at ~160 ppm in C NMR .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H] with <2 ppm error).
- X-ray Crystallography : If crystals are obtainable, analyze dihedral angles between aromatic rings to predict conformational stability .
Q. What solvents are suitable for solubility testing of this compound?
- Methodology :
- Test in DMSO (stock solutions), followed by PBS (pH 7.4) or simulated biological fluids. Use UV-Vis spectroscopy to quantify solubility (e.g., λmax ~270 nm for fluorophenyl absorption) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorophenyl and oxadiazole motifs?
- Methodology :
- Variants : Synthesize analogs with (a) mono-/tri-fluoro substitutions on the phenyl ring, (b) oxadiazole replaced with thiadiazole or triazole.
- Assays : Test binding affinity (e.g., SPR for target proteins) and cellular activity (e.g., IC in kinase inhibition assays). Compare results to baseline activity of the parent compound .
- Data Analysis : Use multivariate regression to correlate electronic effects (Hammett σ constants of substituents) with activity trends .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
- Methodology :
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Validate with experimental logD (octanol/water partitioning) .
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., 100 ns MD runs) to assess stability of hydrogen bonds with fluorophenyl and oxadiazole groups .
Q. How should contradictory data in solubility and stability studies be resolved?
- Methodology :
- Controlled Repeats : Re-test under standardized conditions (e.g., 25°C, inert atmosphere) to rule out degradation.
- Analytical Cross-Check : Compare HPLC (purity) with thermal gravimetric analysis (TGA) to detect hygroscopicity or decomposition .
- pH Profiling : Assess stability across pH 1–10 to identify degradation pathways (e.g., oxadiazole ring hydrolysis under acidic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
